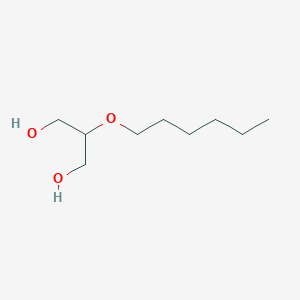

2-O-hexyl-sn-glycerol

Description

Contextualization of Glycerolipid Research in Biological Systems

Glycerolipids are a major class of lipids that are fundamental to life. nih.gov They consist of a glycerol (B35011) backbone to which other chemical groups are attached. The most well-known glycerolipids are triglycerides, which are the primary form of energy storage in animals. oecd.org However, the roles of glycerolipids extend far beyond simple energy depots. They are the primary structural components of cellular membranes, forming the lipid bilayer that separates the cell's interior from its external environment. nih.gov This barrier is not static; the composition of glycerolipids within the membrane influences its fluidity, permeability, and the function of embedded proteins. nih.govfrontiersin.org

Furthermore, glycerolipids and their metabolites are crucial signaling molecules, participating in a vast array of cellular communication pathways. nih.gov These signaling functions are implicated in numerous physiological and pathological processes, including cell growth, apoptosis (programmed cell death), and the regulation of metabolic pathways. nih.govnih.gov The diverse functions of glycerolipids have made them a major focus of research in biochemistry and chemical biology, with ongoing efforts to understand how the metabolism of these lipids is regulated and how it impacts health and disease. nih.gov

Stereochemical Considerations and the sn-Glycerol Nomenclature

The glycerol molecule itself is prochiral, meaning it can be converted from a non-chiral to a chiral molecule in a single step. While it does not have a chiral center, the two primary hydroxyl groups at positions 1 and 3 are not stereochemically identical. Enzymes can distinguish between these positions, making the stereochemistry of glycerol derivatives critically important for their biological function. wikipedia.org

To address this, the "stereospecific numbering" (sn) system was developed. In this nomenclature, the glycerol backbone is drawn in a Fischer projection with the hydroxyl group at the central carbon (C-2) pointing to the left. The carbon atom at the top is then designated as C-1, the central carbon as C-2, and the bottom carbon as C-3. The prefix "sn" before the compound name indicates that this specific numbering system is being used, providing an unambiguous description of the stereochemistry. wikipedia.org For example, the precursor for many phospholipids (B1166683) in eukaryotes is sn-glycerol-3-phosphate. The use of the sn-nomenclature is essential for accurately describing biologically active glycerolipids like 2-O-hexyl-sn-glycerol and distinguishing them from their stereoisomers, which may have different biological activities or be metabolized differently.

Current Academic Research Significance of sn-Glycerol Ether Lipids

While most glycerolipids in eukaryotes have fatty acids linked to the glycerol backbone via ester bonds, a distinct class known as ether lipids possesses one or more alkyl chains attached by an ether linkage. wikipedia.orgbeilstein-journals.org This ether bond is more chemically stable than the ester bond, making these lipids resistant to certain enzymes and chemical degradation. beilstein-journals.org Ether lipids are found in various organisms, from bacteria to mammals, and play significant roles in cell membrane structure and signaling. wikipedia.orgbeilstein-journals.org

One important subclass of ether lipids is the sn-glycerol ether lipids, which include compounds like this compound. These are characterized by an alkyl chain attached at the sn-2 position of the glycerol backbone. Research into sn-glycerol ether lipids has revealed a range of biological activities. For instance, some ether lipids are precursors to potent signaling molecules like Platelet-Activating Factor (PAF), which is involved in inflammation and other physiological processes. nih.govbeilstein-journals.org

Recent research has also focused on the antimicrobial properties of synthetic ether lipids. A study by Lampe et al. investigated the activity of a series of synthetic 1-O- and 2-O-alkyl-sn-glycerols, including this compound, against the bacterium Chlamydia trachomatis. cdnsciencepub.com This research highlights the interest in developing novel antimicrobial agents based on the structure of naturally occurring lipids.

Detailed Research Findings on this compound

The most detailed investigation into the biological activity of this compound comes from a study on novel antimicrobial lipids adapted from compounds found in human breast milk. cdnsciencepub.com In this research, this compound was one of five synthetic lipids tested for its ability to kill Chlamydia trachomatis, a bacterium responsible for a common sexually transmitted infection.

The study found that this compound did exhibit antichlamydial activity, but it was less potent than some of the other lipids tested. cdnsciencepub.com Specifically, this compound and its isomer 1-O-hexyl-sn-glycerol required higher concentrations (25 to 50 mM) to achieve 100% killing of the bacteria compared to the longer-chain analogues, 2-O-octyl-sn-glycerol (7.5 mM) and 1-O-octyl-sn-glycerol (15 mM). cdnsciencepub.com Electron microscopy revealed that these lipids act by disrupting the chlamydial inner membrane, leading to the leakage of cytoplasmic contents. cdnsciencepub.com

The synthesis of this compound for this study was noted, but the specific synthetic pathway was not detailed in the publication. cdnsciencepub.com General synthetic strategies for 2-O-alkyl-sn-glycerols often start from a chiral precursor like (R)-glycidyl tosylate. nih.gov A key step in such syntheses involves the regioselective and stereospecific opening of an epoxide ring, followed by the introduction of the alkyl group. nih.gov

The table below summarizes the comparative antimicrobial activity of this compound and related compounds as reported in the study by Lampe et al.

| Compound | Minimal Complete Killing Concentration (MCC) against C. trachomatis |

| This compound | 25 to 50 mM |

| 1-O-hexyl-sn-glycerol | 25 to 50 mM |

| 1-O-heptyl-sn-glycerol | 25 to 50 mM |

| 2-O-octyl-sn-glycerol | 7.5 mM |

| 1-O-octyl-sn-glycerol | 15 mM |

| Data sourced from Lampe et al. (1998). cdnsciencepub.com |

This research positions this compound as a molecule with demonstrable, albeit comparatively moderate, biological activity. It underscores the principle that subtle changes in the chemical structure of a lipid, such as the length of an alkyl chain, can have a significant impact on its biological function. Further research would be necessary to fully elucidate the potential applications and the complete biological role of this compound.

Structure

3D Structure

Properties

CAS No. |

100078-38-4 |

|---|---|

Molecular Formula |

C9H20O3 |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-hexoxypropane-1,3-diol |

InChI |

InChI=1S/C9H20O3/c1-2-3-4-5-6-12-9(7-10)8-11/h9-11H,2-8H2,1H3 |

InChI Key |

PXWAQUODOTWYMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 2 O Hexyl Sn Glycerol

Chemoenzymatic Synthesis Approaches for 2-O-hexyl-sn-glycerol

Chemoenzymatic synthesis leverages the high selectivity of enzymes for certain reaction steps, combined with traditional chemical reactions to complete the synthesis. This approach is often considered a "greener" method as enzymatic reactions can be performed under mild, aqueous conditions. chemrxiv.org

The primary challenge in modifying glycerol (B35011) is differentiating between its three hydroxyl groups. The hydroxyl groups at the sn-1 and sn-3 positions are primary alcohols and are chemically similar, while the sn-2 hydroxyl is a secondary alcohol. Enzymes, particularly lipases, exhibit remarkable regioselectivity, often discriminating between the primary and secondary hydroxyls.

In a common chemoenzymatic strategy for preparing a precursor for 2-O-alkyl-sn-glycerol, lipases are used to selectively acylate the primary sn-1 and sn-3 positions of glycerol. nih.govnih.gov For instance, immobilized Candida antarctica lipase (often known as Novozym 435) can catalyze the esterification of the primary hydroxyl groups, leaving the sn-2 hydroxyl group free for subsequent chemical modification. nih.govnih.gov This enzymatic protection step is highly efficient and avoids the need for complex chemical protecting group manipulations. Once the sn-1 and sn-3 positions are protected as esters, the free sn-2 hydroxyl can be chemically alkylated to form the desired ether linkage. A final enzymatic hydrolysis step can then remove the ester groups to yield the target this compound. nih.gov

While less common for simple alkyl ethers, enzymes that directly catalyze ether bond formation exist, such as geranylgeranylglyceryl phosphate synthase (GGGPS) found in archaea. chemrxiv.orgnih.gov These enzymes demonstrate perfect control over the stereochemistry at the glycerol unit, although their substrate specificity is typically for isoprenoid pyrophosphates rather than simple alkyl halides. nih.govchemrxiv.org Research into expanding the substrate scope of such enzymes could open new biocatalytic routes for ether lipid production. nih.gov

The efficiency of enzyme-catalyzed reactions in lipid synthesis is dependent on several factors that must be optimized to maximize yield and purity. nih.gov

Key optimization parameters include:

Enzyme Choice : Different lipases exhibit varying degrees of regioselectivity and reaction rates. For example, while Candida antarctica lipase is effective for 1,3-diacylation, other enzymes like Rhizomucor miehei lipase might be chosen for different selectivities or reaction conditions. nih.gov

Solvent System : The choice of solvent is critical as it affects enzyme activity and substrate solubility. Organic solvents are often used to shift the reaction equilibrium towards synthesis rather than hydrolysis.

Temperature and pH : Enzymes operate within specific temperature and pH ranges. These conditions must be controlled to maintain enzyme stability and activity, which in turn prevents acyl migration—a common side reaction where an acyl group moves from the sn-2 position to the more stable sn-1 or sn-3 positions. nih.gov

Water Activity : In non-aqueous media, the amount of water present can significantly impact enzyme performance and the equilibrium of the reaction.

Emerging technologies such as ultrasound-assisted biocatalysis can also be employed to shorten reaction times and increase conversion rates in the synthesis of lipid esters. mdpi.com

| Parameter | Influence on Reaction | Example |

| Enzyme | Determines regioselectivity and reaction rate. | Novozym 435 for selective acylation of sn-1,3 positions. nih.gov |

| Solvent | Affects enzyme conformation and substrate solubility. | Anhydrous CH₂Cl₂ to favor esterification over hydrolysis. nih.gov |

| Temperature | Impacts enzyme stability and reaction kinetics. | Room temperature to limit acyl migration. nih.gov |

| Substrates | Nature of the acyl donor and glycerol acceptor. | Use of vinyl esters as acyl donors can drive the reaction forward. |

Chemical Synthesis Strategies for this compound

Purely chemical methods provide a robust and versatile route to this compound, relying on the strategic use of chiral starting materials and protecting groups to control the reaction outcome.

To ensure the correct stereochemistry (sn-R or sn-S configuration), synthesis typically begins with a chiral building block, or "synthon," where the stereocenter is already established. This approach avoids the formation of a racemic mixture that would be difficult to separate.

Commonly used chiral synthons for glycerolipid synthesis include (S)- or (R)-solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), which are readily prepared from D-mannitol or L-ascorbic acid. nih.govfrontiersin.org For the synthesis of this compound, one would start with the appropriate enantiomer of solketal. The solketal's cyclic ketal functionality protects the sn-1 and sn-2 (or sn-2 and sn-3) hydroxyl groups, leaving a single primary hydroxyl group free. A series of steps involving protection of this free hydroxyl, removal of the solketal group, and selective protection of the newly freed primary hydroxyls allows for the isolation of the sn-2 hydroxyl for alkylation.

Protecting groups are essential tools in chemical synthesis, temporarily masking reactive functional groups to allow a reaction to occur at a specific site. jocpr.com In the synthesis of this compound from a non-chiral starting material like glycerol, protecting groups are crucial for differentiating the primary (sn-1, sn-3) and secondary (sn-2) hydroxyls.

A typical strategy involves selectively protecting the two primary hydroxyl groups, leaving the sn-2 hydroxyl available for etherification. The trityl (Tr) group is a bulky protecting group that reacts preferentially with the less sterically hindered primary hydroxyls. nih.gov After tritylation of the sn-1 and sn-3 positions, the sn-2 hydroxyl can be alkylated. Subsequent removal of the trityl groups under acidic conditions yields the desired product. Another common protecting group is the benzyl (Bn) group, which is stable under a wide range of conditions and can be removed by catalytic hydrogenation. nih.gov The selection of an appropriate protecting group strategy is vital for the success of a complex synthesis. uchicago.edu

| Protecting Group | Abbreviation | Common Deprotection Conditions | Target Hydroxyl Group |

| Trityl | Tr | Mild acid (e.g., HCl in an organic solvent) | Primary (sn-1, sn-3) |

| Benzyl | Bn | Catalytic hydrogenation (H₂, Pd/C) | All |

| Acetyl | Ac | Basic or acidic hydrolysis | All |

| tert-Butyldimethylsilyl | TBDMS | Fluoride ion source (e.g., TBAF) | All (selective for primary) |

The formation of the ether bond at the sn-2 position is the key step in the synthesis. The most widely used method for this transformation is the Williamson ether synthesis. google.comtandfonline.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. tandfonline.com

The process involves two main steps:

Deprotonation : The substrate, a glycerol derivative with the sn-1 and sn-3 hydroxyls protected, is treated with a strong base, such as sodium hydride (NaH). The base removes the acidic proton from the sn-2 hydroxyl group, generating a potent nucleophile, the alkoxide.

Nucleophilic Attack : The resulting alkoxide attacks an electrophilic hexyl-containing compound, typically hexyl bromide or hexyl iodide. The alkoxide displaces the halide leaving group, forming the C-O-C ether linkage. nih.gov

The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the cation but does not interfere with the nucleophile. Careful control of temperature and reaction time is necessary to ensure high yields and prevent side reactions. Following the formation of the ether bond, the protecting groups at the sn-1 and sn-3 positions are removed to afford the final product, this compound.

Derivatization and Analogue Design for Functional Exploration

The functional exploration of this compound relies heavily on the design and synthesis of analogues that can serve as molecular probes. These probes are instrumental in identifying cellular targets, elucidating metabolic pathways, and determining the structural requirements for biological activity. Key strategies in this endeavor include the synthesis of glycosylglycerolipid analogues, the generation of phosphoglycerolipid conjugates, and the development of a series of alkyl and acyl glycerol ether analogues with varied chain lengths.

The synthesis of glycosylglycerolipid analogues of this compound introduces a carbohydrate moiety, which can significantly influence the compound's solubility, cell permeability, and interaction with biological targets such as cell surface receptors and enzymes. These synthetic routes often involve the protection of the sn-1 or sn-3 hydroxyl group of a suitable glycerol precursor, followed by glycosylation and subsequent attachment of the hexyl ether chain at the sn-2 position.

A common strategy involves the use of a protected glycerol derivative, such as 1,3-O-benzylidene-sn-glycerol, which can be selectively glycosylated at the sn-2 position. Subsequent removal of the protecting group and etherification of the sn-2 hydroxyl group with a hexyl halide yields the desired 2-O-hexyl-sn-glycosylglycerol. Alternatively, starting with a pre-formed this compound, direct glycosylation at the sn-1 or sn-3 position can be achieved, though this may lead to a mixture of regioisomers requiring careful separation. The choice of glycosyl donor (e.g., glycosyl halides, trichloroacetimidates) and promoter is critical for controlling the stereochemistry of the glycosidic linkage.

| Starting Material | Key Reaction Steps | Product Type |

| 1,3-O-Benzylidene-sn-glycerol | 1. Glycosylation (sn-2) 2. Deprotection 3. Hexylation (sn-2) | 2-O-Hexyl-sn-glycosylglycerol |

| This compound | 1. Selective protection (sn-1 or sn-3) 2. Glycosylation 3. Deprotection | 1- or 3-O-Glycosyl-2-O-hexyl-sn-glycerol |

These glycosylated analogues are valuable tools for investigating the role of carbohydrate recognition in the biological activities of ether lipids.

To investigate the interaction of this compound with lipid signaling pathways and cell membranes, phosphoglycerolipid conjugates, particularly those containing a phosphocholine headgroup, are synthesized. These analogues mimic the structure of naturally occurring phospholipids (B1166683) and can act as probes to study enzyme kinetics, membrane dynamics, and receptor binding.

The synthesis of these conjugates typically starts from this compound. The primary hydroxyl group at the sn-3 position is selectively phosphorylated, often using reagents like phosphorus oxychloride or a phosphoramidite-based approach. The resulting phosphate ester is then coupled with choline, usually in the form of choline tosylate or a choline phosphoramidite, to yield the final 2-O-hexyl-sn-glycero-3-phosphocholine. Protecting group strategies are often necessary to prevent side reactions at the sn-1 hydroxyl group during the phosphorylation and coupling steps.

| Precursor | Phosphorylation Reagent | Choline Source | Final Conjugate |

| 1-O-Protected-2-O-hexyl-sn-glycerol | Phosphorus oxychloride | Choline tosylate | 1-O-Protected-2-O-hexyl-sn-glycero-3-phosphocholine |

| This compound | Phosphoramidite | Choline phosphoramidite | 2-O-Hexyl-sn-glycero-3-phosphocholine |

These phosphoglycerolipid conjugates serve as essential tools for dissecting the molecular mechanisms underlying the biological effects of this compound.

To establish a clear understanding of how the lipid chain length influences biological activity, a series of alkyl and acyl glycerol ether analogues of this compound with varied chain lengths are synthesized. These structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of these compounds.

For the synthesis of 2-O-alkyl-sn-glycerol analogues, a common glycerol precursor is alkylated at the sn-2 position with alkyl halides or tosylates of different chain lengths (e.g., C4, C8, C10, C12). Similarly, to create 2-O-acyl-sn-glycerol analogues, the sn-2 hydroxyl group is esterified with fatty acids of varying lengths using standard coupling reagents like dicyclohexylcarbodiimide (DCC) or by conversion to the corresponding acyl chlorides.

The general synthetic approach for these analogues often begins with a protected glycerol derivative, such as 1,3-O-isopropylidene-sn-glycerol (solketal), to ensure regioselective modification at the sn-2 position. Following the introduction of the desired alkyl or acyl chain, the protecting group is removed to yield the final analogue.

A study on the effect of acyl chain position in monoacyl-sn-glycerols on monolayer formation has shown that the position of the acyl substituent significantly impacts the thermodynamics of clusterization at an air/water interface. This highlights the importance of precise structural modifications in determining the physicochemical and, by extension, the biological properties of these lipids. While not directly on this compound, this research underscores the principle that varying chain length and position is a critical aspect of SAR studies.

| Analogue Type | Synthetic Strategy | Variable Moiety | Purpose |

| 2-O-Alkyl-sn-glycerol | Alkylation of a protected glycerol precursor | Alkyl chain length (e.g., butyl, octyl, decyl) | Elucidate the effect of ether-linked chain length on activity |

| 2-O-Acyl-sn-glycerol | Esterification of a protected glycerol precursor | Acyl chain length (e.g., butyryl, octanoyl, decanoyl) | Determine the influence of ester-linked chain length on activity |

By systematically varying the chain lengths of these analogues and assessing their biological effects, researchers can identify the optimal chain length for a desired therapeutic or biological effect, providing crucial information for the design of more potent and specific ether lipid derivatives.

Mechanistic Investigations of 2 O Hexyl Sn Glycerol S Biological Impact

Antimicrobial Research Focus

The exploration of novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Within this context, certain lipids have demonstrated promising antimicrobial properties. This section focuses on the mechanistic investigations into the biological impact of 2-O-hexyl-sn-glycerol, a synthetic alkylglycerol, with a particular emphasis on its effects on bacterial pathogens.

In Vitro Efficacy Against Bacterial Pathogens

The antimicrobial activity of this compound has been a subject of interest, particularly concerning its ability to disrupt bacterial membranes and inhibit the growth of pathogenic bacteria. Research in this area often involves in vitro studies to determine the compound's efficacy and to elucidate its mechanism of action at the cellular level.

While direct studies detailing the specific mechanisms of chlamydial membrane disruption by this compound are not extensively available, the activity of structurally similar ether lipids provides a basis for understanding its potential mode of action. It is hypothesized that, like other amphiphilic molecules, this compound integrates into the bacterial cell membrane. This integration is thought to disrupt the lipid bilayer's integrity, leading to increased permeability and eventual cell lysis. The hexyl chain of the molecule would likely intercalate into the hydrophobic core of the chlamydial membrane, while the polar glycerol (B35011) headgroup would interact with the hydrophilic surface. This disruption could interfere with essential membrane functions, such as transport and energy transduction, ultimately leading to bacterial cell death.

Comparative studies with related antimicrobial lipids, such as the longer-chain alkylglycerol 3-O-octyl-sn-glycerol (3-OG), offer valuable insights into the structure-activity relationship of these compounds. Research on 3-OG has demonstrated significant in vitro activity against multiple serovars of Chlamydia trachomatis. nih.gov The efficacy of 3-OG highlights the potential of this class of lipids as antichlamydial agents.

In one study, 3-OG was shown to be 100% inhibitory against C. trachomatis serovar L2 at concentrations of ≥6.25 mM after just 5 minutes of exposure. nih.gov A lower concentration of 3.13 mM resulted in 98.19% inhibition after 120 minutes. nih.gov This dose-dependent and time-dependent activity suggests a direct action on the chlamydial elementary bodies. Although direct comparative data for this compound is not available in this specific study, the findings for 3-OG suggest that the shorter hexyl chain of this compound might result in different kinetics of membrane disruption, potentially requiring higher concentrations or longer exposure times to achieve similar levels of inhibition. The shorter alkyl chain may lead to less stable insertion into the lipid bilayer, possibly affecting its disruptive capacity.

| Compound | Concentration | Exposure Time | Inhibition (%) | Target Organism |

| 3-O-octyl-sn-glycerol | ≥6.25 mM | 5 min | 100 | C. trachomatis L2 |

| 3-O-octyl-sn-glycerol | 3.13 mM | 120 min | 98.19 | C. trachomatis L2 |

Proposed Cellular and Subcellular Mechanisms of Action in Microbial Systems

The proposed mechanism of action for this compound in microbial systems extends beyond simple membrane disruption. By inserting into the bacterial membrane, these lipids can alter the physical properties of the bilayer, such as fluidity and thickness. These alterations can, in turn, affect the function of membrane-embedded proteins that are crucial for cellular processes.

One proposed mechanism is the induction of non-bilayer lipid structures. The conical shape of alkylglycerols can promote the formation of hexagonal phases in the membrane, which can create transient pores and defects, leading to leakage of cellular contents. Furthermore, the accumulation of these exogenous lipids in the bacterial membrane can induce stress responses. Bacteria may attempt to counteract these effects by altering their own lipid composition, for instance, by changing the ratio of bilayer-forming to non-bilayer-forming lipids. nih.gov However, at sufficient concentrations, the disruptive effects of this compound likely overwhelm these adaptive responses.

Engagement with Eukaryotic Cellular Signaling Networks

Interactions with Biological Membranes and Potential for Permeability Alteration

The interaction of this compound with eukaryotic cell membranes is expected to be influenced by the composition of these membranes, which are typically richer in cholesterol and have a different phospholipid profile compared to bacterial membranes. The presence of glycerol has been shown to have a stiffening effect on lipid monolayers, which could be attributed to the incorporation of glycerol molecules into the solvation shell of the lipid headgroups. researchgate.net

This interaction can lead to changes in membrane properties. For instance, glycerol can preferentially enrich at the lipid headgroup/solvent interface, creating a viscous adlayer that increases the local bending stiffness of the membrane by orders of magnitude. nih.gov This stiffening effect could potentially alter the function of membrane proteins and signaling pathways that are sensitive to the mechanical properties of the membrane.

Exploration of Effects on Lipid-Dependent Signaling Pathways

Glycerolipids, including this compound, are integral to cellular signaling, acting as precursors or direct signaling molecules. wikipedia.org Their metabolic products often function as second messengers. nih.gov A key pathway influenced by glycerolipid metabolism is the phosphatidylinositol cycle, which generates critical signaling molecules like diacylglycerol (DAG) and inositol (B14025) trisphosphate upon the hydrolysis of phosphatidylinositol bisphosphate. nih.gov

Research has shown that analogues of this compound can modulate the activity of enzymes central to these pathways. For instance, the related compound 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC) and its metabolite, 1-O-hexadecyl-2-O-methyl-sn-glycerol (AMG), have been found to inhibit diacylglycerol kinase (DGK) in WEHI-3B cells. nih.gov DGK is a crucial enzyme that phosphorylates DAG to form phosphatidic acid (PA), thereby attenuating DAG-mediated signals. nih.govmdpi.comnih.gov The inhibition of DGK by these glycerolipid analogues leads to an accumulation of DAG, which can prolong the activation of downstream signaling cascades. nih.gov In vitro studies demonstrated that both ET-16-OCH3-GPC and AMG inhibited the phosphorylation of 1,2-dioleoyl-sn-glycerol (B52968) (a DAG analogue), with IC50 values of approximately 8.5 µM and 15 µM, respectively, for the cytosolic DGK. nih.gov This suggests that this compound, through its structural similarity, may also interfere with DGK activity, thereby impacting the balance of lipid second messengers.

The regulation of diacylglycerol and phosphatidic acid levels by enzymes like DGK is critical for numerous cellular processes. mdpi.com Both DAG and PA are key intermediates in lipid metabolism and serve as second messengers that can influence a wide range of physiological processes including cell survival, proliferation, and vesicular trafficking. mdpi.comnih.gov Therefore, the modulation of DGK activity by this compound and its analogues represents a significant mechanism by which these compounds can exert their biological effects.

Modulation of Protein Kinase C (PKC) Isoform Activity via Related Glycerolipid Mediators

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to signal transduction, regulating processes like cell growth, differentiation, and apoptosis. um.esucsd.edu The activity of conventional (cPKC) and novel (nPKC) isoforms is critically dependent on the second messenger diacylglycerol (DAG). ysu.amnih.gov DAG, produced from the hydrolysis of membrane phospholipids (B1166683), facilitates the translocation of PKC to the cell membrane, leading to its activation. tandfonline.com

Glycerolipid mediators structurally similar to this compound can act as DAG analogues, directly influencing PKC activity. However, studies have shown that alkyl-linked diglycerides can also act as inhibitors of PKC activation. nih.gov For example, a series of 1-O-alkyl-2-acyl glycerols were found to cause a concentration-dependent inhibition of PKC activity that was stimulated by the DAG analogue 1-oleoyl-2-acetyl-sn-glycerol. nih.gov This suggests that compounds like this compound could potentially compete with endogenous DAG for binding to the C1 domain of PKC, thereby modulating its activation. um.esnih.gov

The specific structure of the DAG molecule, including the nature of its acyl chains, can determine which PKC isoforms are activated. nih.gov Different PKC isoforms (e.g., α, βI, γ, δ, ε) exhibit varied responses to different DAG species. nih.gov For instance, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG) showed a higher stimulatory effect on PKCα and PKCδ, while 1-stearoyl-2-docosahexaenoyl-sn-glycerol (B3044074) (SDG) and 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) were more effective in activating PKCβI. nih.gov This isoform-specific modulation highlights the complexity of glycerolipid-mediated signaling. Given that this compound is an ether-linked glycerolipid, its interaction with PKC isoforms may differ from that of acyl-linked DAGs, potentially leading to a distinct profile of cellular responses. The activation of specific PKC isoforms is a key determinant in the downstream cellular effects, and the ability of glycerolipid analogues to selectively modulate these isoforms is an area of significant research interest. ysu.amacs.orgresearchgate.net

Influence on Amino Acid Transport Systems through Glycerolipid Intermediates

Glycerolipid metabolism is interconnected with other fundamental cellular processes, including amino acid metabolism and transport. oup.com Intermediates of glycerolipid synthesis, such as phosphatidic acid (PA) and lysophosphatidic acid (LPA), can act as signaling molecules that influence these pathways. oup.com For example, LPA has been shown to activate mTOR, a key regulator of cell growth and metabolism, which in turn can influence amino acid transport. oup.com

Preclinical Assessment in In Vitro Models for Therapeutic Target Identification

Cellular Assays for Investigating Antiproliferative Effects of Glycerolipid Analogues

The antiproliferative properties of glycerolipid analogues are frequently evaluated using various in vitro cellular assays. nih.govnih.gov These assays are crucial for determining the efficacy of these compounds against cancer cell lines and for elucidating their mechanism of action. mdpi.comresearchgate.net A common approach involves treating cancer cell lines with the compound of interest and measuring cell viability or proliferation over time. nih.gov

For example, studies on ether glucosyl diglyceride analogues, which share structural similarities with this compound, have demonstrated their ability to inhibit the proliferation of several epithelial cancer cell lines, including MCF-7 (breast), A549 (lung), A427 (lung), T84 (colon), and OVCAR-3 (ovarian). nih.gov The antiproliferative activity is typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

| Compound 4 | A549 | 9 |

| MCF-7 | 17 | |

| A427 | 25 | |

| T84 | Inactive | |

| OVCAR-3 | 12 | |

| Compound 5 | OVCAR-3 | 4 |

| MCF-7 | 6.5 - 12.2 | |

| A549 | 6.5 - 12.2 | |

| A427 | 6.5 - 12.2 | |

| T84 | 6.5 - 12.2 | |

| Data sourced from a study on ether glucosyl diglyceride analogues. nih.gov Compound 4 is 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol and Compound 5 is 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol. |

These cellular assays provide valuable preliminary data on the potential of glycerolipid analogues as anticancer agents and help identify which types of cancer may be most responsive to such treatments. nih.govnih.gov

Elucidation of Molecular Targets and Pathways in Specific Cellular Systems

Identifying the specific molecular targets and signaling pathways affected by glycerolipid analogues is a critical step in understanding their therapeutic potential. nih.govoup.com As established, a primary mechanism of action for compounds related to this compound is the modulation of lipid-dependent signaling pathways. nih.gov

A key molecular target identified for related ether lipids is diacylglycerol kinase (DGK). nih.gov In WEHI-3B cells, the ether lipid 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC) and its metabolite were shown to inhibit DGK activity. nih.gov This inhibition leads to an accumulation of diacylglycerol (DAG), a potent activator of Protein Kinase C (PKC). The sustained activation of PKC can trigger various downstream signaling cascades that influence cell proliferation and apoptosis.

Inhibition of Cytosolic Diacylglycerol Kinase (DGK) Activity

| Inhibitor | IC50 (µM) |

|---|---|

| ET-16-OCH3-GPC | ~8.5 |

| AMG | ~15 |

Data represents the concentration required for 50% inhibition of cytosolic DGK in WEHI-3B cells. nih.gov

The targeting of DGK by these glycerolipid analogues highlights a specific molecular mechanism that can be exploited for therapeutic purposes. By disrupting the normal balance of lipid second messengers, these compounds can push cancer cells towards growth arrest or cell death. Further investigation into the specific isoforms of DGK and PKC that are affected by this compound will be essential for refining its potential as a targeted therapeutic agent.

Analytical Techniques for the Characterization and Quantification of 2 O Hexyl Sn Glycerol

Advanced Chromatographic Separation Methods in Research (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental to isolating 2-O-hexyl-sn-glycerol from complex mixtures, a necessary step for both structural elucidation and quantification. oup.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools used in lipid analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation of glycerol (B35011) derivatives and other lipids. researchgate.netacs.org For monoalkylglycerols like this compound, reversed-phase HPLC is a common approach, separating molecules based on their hydrophobicity. The choice of stationary phase (e.g., C18) and mobile phase (e.g., gradients of acetonitrile, methanol, or isopropanol (B130326) in water) is critical for achieving resolution from other lipid species. researchgate.net Chiral stationary phases can be employed to separate stereoisomers, which is essential when studying the biological activity of specific enantiomers like the sn-2 configuration. researchgate.net Detection is often achieved using refractive index detectors (RID) for general quantification or connection to a mass spectrometer for more specific identification. utb.cznih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. oup.com Monoalkylglycerols like this compound are not inherently volatile and require chemical derivatization prior to analysis. capes.gov.br A common procedure involves converting the free hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers or acetate (B1210297) esters. This process increases the volatility and thermal stability of the analyte, allowing it to pass through the GC column. The separation on the column is based on the boiling point and polarity of the derivatives. The subsequent mass spectrometric detection provides both quantitative data and structural information based on the fragmentation pattern of the derivatized molecule. capes.gov.br

| Technique | Column Type | Mobile Phase / Carrier Gas | Derivatization | Detector | Reference |

|---|---|---|---|---|---|

| HPLC | Ion-exchange resin | Isocratic 3 mM H₂SO₄ | None | RID and UV | researchgate.net |

| HPLC | Cellulose-modified chiral (Chiracel OD) | Normal-phase (Hexane-2-propanol) | None | UV (257 nm) | researchgate.net |

| GC | Ethylene glycol-succinate siloxane | Helium | Trimethylsilyl (TMS) ethers | FID / MS | capes.gov.br |

| GC | Cyanopropylphenylsiloxane | Helium | Acetates | FID / MS | capes.gov.br |

Spectroscopic Characterization in Research Settings (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide detailed structural information, confirming the identity of this compound after separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For this compound, characteristic signals would include multiplets for the glycerol backbone protons, a triplet for the terminal methyl group of the hexyl chain, and multiplets for the methylene (B1212753) groups of the hexyl chain. researchgate.netmdpi.com The chemical shifts and coupling constants of the glycerol protons are particularly important for confirming the substitution at the sn-2 position. nih.govresearchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of this compound would show distinct signals for the three glycerol carbons, with the carbon at the sn-2 position being shifted downfield due to the ether linkage, as well as signals for each carbon in the hexyl chain. researchgate.net

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| CH (sn-2) | 3.77 | multiplet (m) | nih.gov |

| CH₂ (sn-1,3) | 3.63 | doublet of doublets (dd) | nih.gov |

| CH₂ (sn-1,3) | 3.54 | doublet of doublets (dd) | nih.gov |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural insights from its fragmentation patterns. nih.gov When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for analyzing ether lipids in complex mixtures. frontiersin.orgcreative-proteomics.com For this compound, electrospray ionization (ESI) would typically be used to generate protonated molecules [M+H]⁺ or adducts with ions like sodium [M+Na]⁺. Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation (CID) to produce fragment ions. The fragmentation pattern of alkylglycerols is distinct from that of acylglycerols, often involving the loss of the alkyl chain. nih.gov Advanced techniques like ultraviolet photodissociation (UVPD) mass spectrometry can provide even more detailed structural characterization, helping to differentiate between isomeric ether lipids. acs.orgnih.gov

Quantitative Method Development for Biological Research Samples

Developing a robust method for quantifying this compound in biological samples (e.g., plasma, cells, tissues) is essential for metabolic and physiological studies. Such methods require high sensitivity, specificity, and reproducibility.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for targeted lipid quantification. nih.gov The development of a quantitative method typically involves these key steps:

Sample Preparation: This includes lipid extraction from the biological matrix, commonly using methods like Folch or Bligh-Dyer extractions, followed by potential solid-phase extraction (SPE) to enrich for the lipid class of interest and remove interfering substances.

Internal Standard Selection: A crucial step for accurate quantification is the use of a proper internal standard (IS). An ideal IS is a stable isotope-labeled version of the analyte (e.g., deuterium-labeled this compound). This IS is added to the sample at the beginning of the preparation process to account for sample loss during extraction and for variations in instrument response (ion suppression or enhancement). nih.gov

LC-MS/MS Method Optimization: The liquid chromatography conditions are optimized for the separation of this compound from other lipids. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., [M+H]⁺ for this compound) is selected and fragmented, and a specific product ion is monitored. This process is highly specific and significantly reduces chemical noise, leading to high sensitivity. nih.gov

Method Validation: The method is validated by constructing a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard. nih.gov The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

Quantitative NMR (qNMR) can also be an alternative for determining the concentration of glycerol-containing compounds in solutions, offering direct measurement without the need for identical reference compounds, provided a certified internal standard is used. nih.govresearchgate.net

Biosynthetic Considerations and Metabolic Pathways Relevant to 2 O Hexyl Sn Glycerol

Identification of Putative Enzymatic Synthesis Pathways for Glycerol (B35011) Ethers

The biosynthesis of ether lipids is a multi-step process that begins in the peroxisome and is completed in the endoplasmic reticulum (ER). Alkylglycerols such as 2-O-hexyl-sn-glycerol are believed to enter this pathway downstream of the initial peroxisomal steps, serving as a precursor for more complex ether glycerophospholipids and glycerolipids researchgate.net.

The classical pathway for ether lipid synthesis starts with dihydroxyacetone phosphate (DHAP). The key enzymes involved are:

DHAP acyltransferase (DHAPAT): Located in the peroxisome, this enzyme acylates DHAP to form acyl-DHAP.

Alkyl-DHAP synthase: Also in the peroxisome, this enzyme exchanges the acyl group for a long-chain fatty alcohol, forming the characteristic ether bond of alkyl-DHAP.

From this point, an externally supplied alkylglycerol like this compound can theoretically enter the pathway. The subsequent steps, occurring primarily in the ER, would involve phosphorylation and further modifications by various enzymes to produce diverse ether lipids researchgate.net.

Key Enzymatic Steps for Alkylglycerol Incorporation:

Kinase Activity: The alkylglycerol is first phosphorylated at the sn-3 position to form 1-alkyl-2-acyl-sn-glycerophosphate.

Acyltransferase Activity: An acyl group is added to the sn-2 position.

Phosphatase Activity: The phosphate group is removed to yield an alkyl-acyl-glycerol.

Head Group Addition: Enzymes such as choline phosphotransferase (CPT) and ethanolamine phosphotransferase (EPT) add polar head groups to form ether-linked phospholipids (B1166683) like phosphatidylcholine (ePC) and phosphatidylethanolamine (ePE) researchgate.net.

Neutral Lipid Synthesis: Alternatively, enzymes like diacylglycerol O-acyltransferase 1 (DGAT1) can add a fatty acid to form ether-linked triacylglycerols (eTG) researchgate.net.

The synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a glycerol ester, follows a different primary pathway, typically involving the sequential action of phospholipase Cβ and diacylglycerol lipase on membrane phospholipids researchgate.net. However, the metabolic machinery for lipids is complex, and at least eight different enzymes have been identified that can participate in 2-AG breakdown, either degrading it to arachidonic acid and glycerol or transforming it into other bioactive molecules researchgate.net. This enzymatic diversity highlights the potential for cross-talk between different lipid metabolic pathways.

| Step | Enzyme/Process | Location | Transformation | Reference |

|---|---|---|---|---|

| 1 | Alkylglycerol Uptake | Cell Membrane | Entry of this compound into the cell. | researchgate.net |

| 2 | Phosphorylation | Endoplasmic Reticulum | Alkylglycerol is phosphorylated to form an alkyl-glycerophosphate. | researchgate.net |

| 3 | Acylation | Endoplasmic Reticulum | A fatty acid is added to the sn-1 or sn-3 position. | researchgate.net |

| 4a | Head Group Addition (e.g., CPT, EPT) | Endoplasmic Reticulum | A polar head group (e.g., phosphocholine) is added to form ether phospholipids (e.g., ePC, ePE). | researchgate.net |

| 4b | Neutral Lipid Synthesis (e.g., DGAT1) | Endoplasmic Reticulum | A third fatty acid is added to form ether-linked triacylglycerols (eTG). | researchgate.net |

Investigation of In Vivo Metabolic Transformations in Preclinical Model Systems

Preclinical studies using mouse models provide crucial insights into the metabolic fate of administered alkylglycerols. A study involving Pex7 knockout mice, a model for plasmalogen deficiency, investigated the in vivo efficacy of 1-O-octadecyl-rac-glycerol, an alkylglycerol structurally similar to this compound nih.gov.

In this research, mice were fed a diet containing 2% alkylglycerol for two months. The results demonstrated that the administered alkylglycerol was metabolized and effectively utilized to restore plasmalogen levels. Key findings from this preclinical model include:

Tissue-Specific Incorporation: In peripheral tissues of the Pex7 knockout mice, the alkylglycerol diet normalized plasmalogen levels to those seen in wild-type mice on the same diet nih.gov.

Nervous System Restoration: Plasmalogen levels were also significantly increased in the nervous tissues of the knockout mice compared to those on a control diet nih.gov.

Pathology Amelioration: The dietary intervention successfully halted or ameliorated the progression of pathologies associated with plasmalogen deficiency in the testis, adipose tissue, and Harderian gland nih.gov. This was correlated with the restoration of lipid droplets in these tissues.

These findings strongly suggest that exogenous alkylglycerols can be absorbed, distributed to various tissues, and serve as substrates for the endogenous synthesis of complex ether lipids, including plasmalogens. This metabolic transformation underscores the potential for alkylglycerols to bypass enzymatic defects in the initial stages of the ether lipid synthesis pathway nih.gov. While this study used a 1-O-alkylglycerol, the fundamental metabolic pathway for incorporation into ether lipids is expected to be similar for a 2-O-alkylglycerol isomer.

| Tissue/Organ | Observed Metabolic Effect | Pathological Outcome | Reference |

|---|---|---|---|

| Peripheral Tissues (General) | Plasmalogen levels normalized to wild-type levels. | N/A | nih.gov |

| Nervous Tissues | Significant increase in plasmalogen levels. | Improved nerve conduction in peripheral nerves. | nih.gov |

| Testis | Restoration of plasmalogen levels. | Progression of pathology was stopped. | nih.gov |

| Adipose Tissue | Restoration of plasmalogen levels. | Restoration of lipid droplets; pathology ameliorated. | nih.gov |

| Harderian Gland | Restoration of plasmalogen levels. | Restoration of lipid droplets; pathology ameliorated. | nih.gov |

Emerging Research Directions and Future Perspectives for 2 O Hexyl Sn Glycerol

Advanced Structure-Activity Relationship (SAR) Studies for Mechanistic Probes and Analogue Development

A significant future direction for 2-O-hexyl-sn-glycerol lies in comprehensive Structure-Activity Relationship (SAR) studies. wikipedia.org SAR analysis is a cornerstone of medicinal chemistry that relates the chemical structure of a molecule to its biological activity. wikipedia.org For this compound, this would involve synthesizing a library of analogues to probe how modifications to its structure influence its biological effects.

Key structural modifications for SAR studies could include:

Varying the Alkyl Chain Length: Synthesizing a homologous series of 2-O-alkyl-sn-glycerols with chain lengths shorter and longer than hexyl (e.g., from butyl to octyl) would elucidate the impact of lipophilicity on activity. It is known from studies on other alkylglycerols that chain length can significantly affect biological outcomes. nih.gov

Introducing Unsaturation: The presence of double bonds in the alkyl chain can alter the molecule's conformation and its interaction with biological targets.

Modifying the Glycerol (B35011) Backbone: Esterification or etherification of the free hydroxyl groups at the sn-1 and sn-3 positions would provide insight into the importance of these functional groups for any observed activity. For instance, the introduction of a methyl group at the 2-position of other ether lipids has been shown to increase biological activity in some contexts. nih.gov

Stereochemical Variations: Investigating the biological activity of the enantiomer, this compound, would be crucial for understanding the stereospecificity of its interactions with biological systems.

These SAR studies would be instrumental in developing this compound and its derivatives as precise mechanistic probes to investigate cellular processes involving ether lipids. By systematically altering the structure, researchers can identify the key molecular features responsible for a particular biological effect, which is the first step toward designing more potent and selective molecules.

Table 1: Proposed Analogues of this compound for SAR Studies

| Compound Name | Modification from this compound | Rationale for Synthesis |

| 2-O-butyl-sn-glycerol | Shorter alkyl chain | Investigate the effect of decreased lipophilicity. |

| 2-O-octyl-sn-glycerol | Longer alkyl chain | Investigate the effect of increased lipophilicity. |

| 2-O-hexenyl-sn-glycerol | Unsaturated alkyl chain | Determine the influence of conformational rigidity. |

| 1-O-methyl-2-O-hexyl-sn-glycerol | Methylation of sn-1 hydroxyl | Probe the importance of the sn-1 hydroxyl group. |

| 3-O-acetyl-2-O-hexyl-sn-glycerol | Acetylation of sn-3 hydroxyl | Assess the role of the sn-3 hydroxyl group. |

Rational Design of Novel Glycerolipid Analogues with Enhanced Specificity

The insights gained from SAR studies would pave the way for the rational design of novel glycerolipid analogues with enhanced specificity for particular biological targets. nih.govnih.gov Rational drug design utilizes the knowledge of a biological target's structure to design molecules that are predicted to bind to it with high affinity and selectivity. nih.gov

Should this compound be found to interact with a specific enzyme or receptor, computational modeling techniques such as molecular docking could be employed to visualize this interaction. This would allow for the in silico design of new analogues with modifications predicted to improve binding. For example, if a hydrophobic pocket is identified in the binding site, analogues with more lipophilic alkyl chains could be designed. Conversely, if a hydrogen bond is crucial for binding, the glycerol hydroxyl groups would be identified as key interaction points.

The goal of this rational design process would be to develop analogues of this compound that are not only more potent but also more selective for their target, thereby minimizing off-target effects. This is a critical step in translating a basic research compound into a potential therapeutic agent or a highly specific research tool.

Integration into Complex Biological Systems for Deeper Mechanistic Insights and Systems Biology Approaches

A third emerging direction is the integration of this compound and its rationally designed analogues into complex biological systems to gain deeper mechanistic insights. This involves moving beyond simple in vitro assays to studying the effects of these compounds in cell culture models and eventually in whole organisms.

A systems biology approach, which integrates data from multiple "omics" platforms (e.g., lipidomics, transcriptomics, proteomics), would be particularly powerful. plos.orguwa.edu.auresearchgate.net For instance, cells could be treated with this compound, and subsequent changes in the cellular lipidome could be analyzed to understand its metabolic fate and its impact on other lipid pathways. plos.orguwa.edu.auresearchgate.net Ether lipids are known to be precursors for signaling molecules and structural components of membranes, and a systems approach could uncover novel roles for short-chain alkylglycerols in these processes. nih.govnih.govwikipedia.org

By combining SAR, rational design, and systems biology, a comprehensive understanding of the biological role of this compound can be achieved. This integrated approach will be crucial for unlocking the full potential of this and other short-chain ether lipids as research tools and as starting points for the development of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.